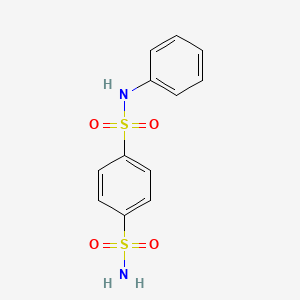
1-N-phenylbenzene-1,4-disulfonamide
Descripción general
Descripción
1-N-phenylbenzene-1,4-disulfonamide is a useful research compound. Its molecular formula is C12H12N2O4S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-phenyl-1,4-benzenedisulfonamide is 312.02384922 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-Phenyl-1,4-benzenedisulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Overexpression of CA IX genes has been detected in many solid tumors , making it a useful target for discovering novel antiproliferative agents .
Mode of Action
N-Phenyl-1,4-benzenedisulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment, particularly in cancer cells where CA IX is overexpressed .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is significantly influenced by the activity of CA IX . By inhibiting CA IX, N-Phenyl-1,4-benzenedisulfonamide can disrupt this metabolic shift, affecting the downstream effects related to cell proliferation and survival .
Result of Action
The primary result of N-Phenyl-1,4-benzenedisulfonamide’s action is the inhibition of cell proliferation, particularly in cancer cells . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against cancer cell lines . Moreover, some compounds were able to induce apoptosis in cancer cells, further demonstrating the potential anticancer effects of N-Phenyl-1,4-benzenedisulfonamide .
Análisis Bioquímico
Biochemical Properties
N-phenyl-1,4-benzenedisulfonamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a carbonic anhydrase inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Cellular Effects
The effects of N-phenyl-1,4-benzenedisulfonamide on cells are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia .
Molecular Mechanism
N-phenyl-1,4-benzenedisulfonamide exerts its effects at the molecular level through various mechanisms. It has been found to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Metabolic Pathways
N-phenyl-1,4-benzenedisulfonamide is involved in various metabolic pathways due to its interaction with carbonic anhydrases . These enzymes play a crucial role in maintaining acid-base balance in the body and are involved in various physiological and pathological processes .
Propiedades
IUPAC Name |
4-N-phenylbenzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c13-19(15,16)11-6-8-12(9-7-11)20(17,18)14-10-4-2-1-3-5-10/h1-9,14H,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFNBKYBPHTVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3694115.png)
![5-[(4-bromo-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3694119.png)

![4-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3694152.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B3694159.png)

![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B3694166.png)
![5-(4-fluorophenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3694167.png)
![2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid](/img/structure/B3694169.png)
![5-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B3694170.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3694178.png)


